2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(pyridin-2-yl)ethanone is a complex organic compound classified under thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds that contain two nitrogen atoms and one sulfur atom, which contribute to their unique chemical properties. This compound is recognized for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases.
This compound belongs to the category of heterocyclic compounds, specifically those containing sulfur and nitrogen atoms. Its structure features a pyridine ring and a thiadiazole moiety, which are known for their biological activity. The presence of the amino group enhances its potential as a bioactive molecule.
The synthesis of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(pyridin-2-yl)ethanone typically involves several steps. One common method includes the reaction of 5-amino-1,3,4-thiadiazole with appropriate electrophiles under controlled conditions.
The reaction is often carried out in an acetic acid buffer or ethanol solution. Cyclic voltammetry may be employed to monitor the progress of the reaction. The purification of the final product can be achieved through techniques such as recrystallization or chromatography .
The molecular formula for 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(pyridin-2-yl)ethanone is C9H10N4OS, with a molecular weight of approximately 218.27 g/mol. The structure consists of a pyridine ring attached to an ethanone group, with a thiadiazole moiety linked via a sulfanyl group.
Key structural data includes:
The compound can undergo various chemical reactions due to its functional groups:
Common reagents used in these reactions include:
The mechanism of action for 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(pyridin-2-yl)ethanone primarily involves interaction with biological targets such as enzymes or receptors.
Research indicates that this compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting processes like protein synthesis or cellular signaling pathways .
While specific physical properties such as boiling point and melting point are not extensively documented, the compound is expected to exhibit moderate solubility in polar solvents due to its polar functional groups.
Chemical properties include:
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(pyridin-2-yl)ethanone has been investigated for various applications:
This compound also serves as a valuable building block in organic synthesis for creating more complex molecules with desired biological properties .
Five-membered heterocyclic compounds constitute a cornerstone of pharmaceutical design due to their versatile chemical behavior and broad-spectrum biological activities. Among these, 1,3,4-thiadiazole—a sulfur- and nitrogen-containing scaffold—has emerged as a privileged structure in drug discovery. Its significance arises from the inherent aromaticity of the ring system, which confers exceptional metabolic stability and low mammalian toxicity [1] [8]. The presence of the –N=C–S– motif enables diverse non-covalent interactions with biological targets, including hydrogen bonding, π-stacking, and hydrophobic effects . This electronic configuration facilitates membrane permeability, allowing thiadiazole derivatives to efficiently traverse cellular barriers and reach intracellular targets [3] [7]. Clinically, this scaffold features in diuretics (acetazolamide), antibiotics (cefazolin), and β-blockers (timolol), underscoring its therapeutic versatility [1] [8]. Recent pharmacological studies highlight its prominence in anticancer, antimicrobial, and antiviral agents, with over 15% of FDA-approved small molecules incorporating a thiadiazole moiety [7].
Table 1: Marketed Drugs Containing 1,3,4-Thiadiazole Core
Drug Name | Therapeutic Category | Biological Target |
---|---|---|
Acetazolamide | Diuretic/Antiglaucoma | Carbonic anhydrase inhibitor |
Cefazolin | Antibacterial | Cell wall synthesis inhibitor |
Methazolamide | Diuretic | Carbonic anhydrase inhibitor |
Timolol | Antihypertensive | β-adrenergic receptor blocker |
Bioisosteric replacement strategies position 1,3,4-thiadiazole as a high-value surrogate for pyrimidine, oxadiazole, and triazole rings. This interchangeability stems from comparable electronic distributions and steric profiles, enabling optimization of pharmacokinetic properties without compromising target engagement [3] [9]. Key advantages include:
These properties make thiadiazoles ideal for targeting nucleotide-binding sites. For example, replacing pyrimidine with thiadiazole in kinase inhibitors enhances ATP displacement by 30–50% due to stronger van der Waals contacts [7]. In hybrid molecules like 2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(pyridin-2-yl)ethanone, the thiadiazole acts as a conformational lock, restricting rotational freedom and pre-organizing the molecule for target binding [8] [9].
Sulfanyl-ethanone hybrids represent a strategic fusion of electron-deficient ketones with nucleophile-rich sulfur linkers, creating pharmacophores with dual modes of action. The –S–CH₂–C(O)– bridge confers three critical attributes:
Recent studies demonstrate that 5-amino-1,3,4-thiadiazole derivatives coupled via sulfanyl-ethanone bonds exhibit enhanced antimicrobial potency (MIC = 0.5–2 µg/mL against Candida spp.) and enzyme inhibition (IC₅₀ = 0.87 µM against urease) [10]. The specific compound 2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(pyridin-2-yl)ethanone leverages this architecture, where the pyridine ring chelates metal cofactors in enzymes, while the amino-thiadiazole moiety engages in hydrogen bonding with catalytic residues [6] [10].
Table 2: In Silico Properties of 2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(pyridin-2-yl)ethanone
Parameter | Value | Prediction |
---|---|---|
Log P | 0.25 | Moderate lipophilicity |
TPSA | 138.93 Ų | High polarity |
H-bond donors | 2 | Membrane permeability |
H-bond acceptors | 6 | Solubility in aqueous media |
GI absorption | High | Oral bioavailability potential |
CYP inhibition | None | Low drug interaction risk |
Table 3: Comparative Bioactivities of Key Thiadiazole Hybrids
Hybrid Structure | Biological Activity | Potency (IC₅₀ or MIC) |
---|---|---|
Triazolo-thiadiazole [10] | Urease inhibition | 0.87 µM |
Sulfonylhydrazone-thiadiazole [9] | ALS enzyme inhibition | 2.5 mg kg⁻¹ (in vivo) |
Ciprofloxacin-thiadiazole [7] | Antiproliferative (MCF-7 cells) | 3.26 µM |
2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(pyridin-2-yl)ethanone | Urease inhibition (predicted) | <1 µM (in silico) |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7